Cas no 97752-08-4 (methyl 1H-1,2,3,4-tetrazole-5-carboxylate)

Methyl 1H-1,2,3,4-tetrazole-5-carboxylate is a versatile heterocyclic compound featuring a tetrazole ring esterified with a methyl carboxylate group. This structure imparts reactivity useful in pharmaceutical and agrochemical synthesis, particularly as a building block for bioactive molecules. Its tetrazole moiety offers metabolic stability and hydrogen-bonding capacity, enhancing binding affinity in drug design. The methyl ester group facilitates further derivatization, enabling efficient coupling reactions. The compound exhibits good solubility in common organic solvents, simplifying handling in synthetic workflows. Its stability under standard storage conditions and compatibility with diverse reaction conditions make it a practical intermediate for medicinal chemistry and material science applications.
methyl 1H-1,2,3,4-tetrazole-5-carboxylate structure
97752-08-4 structure
Product Name:methyl 1H-1,2,3,4-tetrazole-5-carboxylate
CAS No:97752-08-4
MF:C3H4N4O2
MW:128.08945941925
MDL:MFCD18836432
CID:801347
PubChem ID:13432264
Update Time:2025-10-30

methyl 1H-1,2,3,4-tetrazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2H-Tetrazole-5-carboxylicacid, methyl ester
    • 1H-Tetrazole-5-carboxylic acid, methyl ester (9CI)
    • methyl 1H-1,2,3,4-tetrazole-5-carboxylate
    • 97752-08-4
    • Methyl 2H-tetrazole-5-carboxylate
    • EN300-3186723
    • Methyl2H-tetrazole-5-carboxylate
    • SCHEMBL22372024
    • SCHEMBL14562887
    • MDL: MFCD18836432
    • Inchi: 1S/C3H4N4O2/c1-9-3(8)2-4-6-7-5-2/h1H3,(H,4,5,6,7)
    • InChI Key: YPZUHDLEVMSMPE-UHFFFAOYSA-N
    • SMILES: O(C)C(C1N=NNN=1)=O

Computed Properties

  • Exact Mass: 128.03342538g/mol
  • Monoisotopic Mass: 128.03342538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 80.8Ų

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methyl 1H-1,2,3,4-tetrazole-5-carboxylate Related Literature

Additional information on methyl 1H-1,2,3,4-tetrazole-5-carboxylate

Methyl 1H-1,2,3,4-Tetrazole-5-carboxylate (CAS No. 97752-08-4): An Overview of Its Properties and Applications

Methyl 1H-1,2,3,4-tetrazole-5-carboxylate (CAS No. 97752-08-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique structural and functional properties. This compound belongs to the class of tetrazoles, which are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the methyl ester group further enhances its reactivity and solubility, making it a valuable intermediate in various synthetic pathways.

The chemical structure of methyl 1H-1,2,3,4-tetrazole-5-carboxylate is represented by the formula C4H5N5O2. It is a white crystalline solid with a molecular weight of 163.11 g/mol. The compound exhibits excellent thermal stability and can be synthesized through various methods, including the reaction of azides with nitriles or the cyclization of substituted nitriles under appropriate conditions.

One of the key applications of methyl 1H-1,2,3,4-tetrazole-5-carboxylate is in the synthesis of pharmaceuticals. Tetrazoles are known for their ability to mimic carboxylic acid functionalities and can serve as bioisosteres in drug design. This property makes them useful in the development of more stable and potent drug candidates. For instance, recent studies have shown that tetrazoles can enhance the metabolic stability and bioavailability of certain drugs, making them attractive candidates for optimizing therapeutic outcomes.

In addition to its pharmaceutical applications, methyl 1H-1,2,3,4-tetrazole-5-carboxylate has also found use in materials science. The high nitrogen content and unique electronic properties of tetrazoles make them suitable for applications in energetic materials and as components in advanced polymers. Research in this area has focused on developing new materials with improved mechanical properties and energy density.

The synthesis of methyl 1H-1,2,3,4-tetrazole-5-carboxylate can be achieved through several routes. One common method involves the reaction of methyl cyanoacetate with sodium azide in an appropriate solvent. This reaction proceeds via a series of nucleophilic substitutions and cyclizations to form the desired tetrazole ring. Another approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields.

The physical properties of methyl 1H-1,2,3,4-tetrazole-5-carboxylate are well-documented. It has a melting point of approximately 98°C and is soluble in polar solvents such as water and methanol. Its solubility profile makes it easy to handle in laboratory settings and facilitates its use in various chemical reactions.

In terms of safety and handling, while methyl 1H-1,2,3,4-tetrazole-5-carboxylate is generally considered safe for laboratory use when proper precautions are taken, it is important to handle it with care due to its reactivity with strong acids and bases. Standard laboratory safety protocols should be followed to ensure safe handling and storage.

Recent advancements in computational chemistry have also contributed to our understanding of the properties and reactivity of methyl 1H-1,2,3,4-tetrazole-5-carboxylate. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, which can guide the design of new synthetic strategies and applications.

In conclusion, methyl 1H-1,2,3,4-tetrazole-5-carboxylate (CAS No. 97752-08-4) is a multifaceted compound with significant potential in both pharmaceutical development and materials science. Its unique structural features and versatile reactivity make it an important intermediate in various synthetic pathways. Ongoing research continues to uncover new applications and optimize its use in different fields.

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